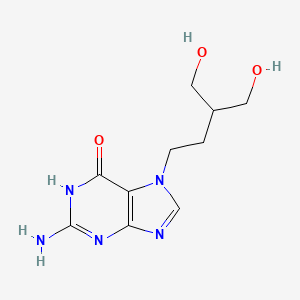![molecular formula C11H12Cl2N2O5 B601413 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide CAS No. 138125-71-0](/img/structure/B601413.png)
2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Übersicht
Beschreibung
“2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide” is a C-nitro compound . It is a natural product found in Streptomyces venezuelae . This compound was first isolated from cultures of Streptomyces venequelae in 1947 but is now produced synthetically . It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered . It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic .
Molecular Structure Analysis
The molecular formula of this compound is C11H12Cl2N2O5 . The IUPAC name is 2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of this compound is 323.13 g/mol . The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 619.0±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 96.5±3.0 kJ/mol . The flash point is 328.2±31.5 °C . The index of refraction is 1.612 . The molar refractivity is 72.6±0.3 cm3 . The polar surface area is 115 Å2 . The polarizability is 28.8±0.5 10-24 cm3 . The surface tension is 66.1±3.0 dyne/cm . The molar volume is 208.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and spectroscopic characterization of related compounds have been a focus, providing insights into their structural properties. For instance, Salian, Narayana, and Sarojini (2017) synthesized a related compound, analyzing it through FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).
Structural Analysis
- Gowda, Foro, and Fuess (2008) explored the conformation and geometric parameters of a similar compound, contributing to a better understanding of its molecular structure (Gowda, Foro, & Fuess, 2008).
Applications in Polymer Science
- In the field of polymer science, Begunov and Valyaeva (2015) used a related dichloro-nitrophenyl compound for the synthesis of new monomers for polybenzimidazoles (Begunov & Valyaeva, 2015).
Pharmaceutical Research
- Although details on drug use and dosage are excluded, there's significant interest in the compound's pharmaceutical applications. For example, Rani, Pal, Hegde, and Hashim (2014) investigated derivatives of a similar compound for potential anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).
Chemical Synthesis and Modification
- Chemical synthesis and modification of related compounds have been widely studied. For instance, Jun et al. (2001) reported the diastereoselective synthesis of derivatives with high yields and confirmed structures through various analytical methods (Jun et al., 2001).
Analytical and Diagnostic Applications
- Analytical and diagnostic applications of related compounds have also been explored. Ameline et al. (2020) identified chloramphenicol in human hair, leading to a unique diagnosis, showcasing the potential of these compounds in forensic and clinical toxicology (Ameline et al., 2020).
Nanotechnology and Drug Delivery
- Balwierz et al. (2022) investigated the use of silica nanoparticles as carriers for chloramphenicol, highlighting the role of this compound in advanced drug delivery systems (Balwierz et al., 2022).
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747314 | |
| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
CAS RN |
138125-71-0 | |
| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)




![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
